cis-1,2-Dithiane-4,5-diol
Overview
Description
Cis-1,2-Dithiane-4,5-diol is the cyclic form of dithioerythritol. It is an organic disulfide and a member of dithianes . It has a molecular formula of C4H8O2S2 .
Molecular Structure Analysis
The molecular structure of cis-1,2-Dithiane-4,5-diol consists of a cyclohexane core structure wherein two methylene units are replaced by sulfur centres . The InChI key for this compound is YPGMOWHXEQDBBV-ZXZARUISSA-N .Chemical Reactions Analysis
1,4-Dithiane-2,5-diol undergoes bifunctional squaramide catalyzed sulfa-Michael/aldol cascade reaction with chalcones to afford trisubstituted tetrahydrothiophenes . It also participates in diastereoselective [3+3] cycloaddition with azomethine imines .Physical And Chemical Properties Analysis
Cis-1,2-Dithiane-4,5-diol has a molecular weight of 152.2 g/mol . It is soluble in CH2Cl2, CHCl3, and ethyl acetate . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
- The reactivity of 1,4-dithianes allows controlled carbon–carbon bond formation. After constructing the desired skeletal bonds, the sulfur-heterocycle can be selectively hydrolyzed to reveal a carbonyl group or hydrogenolyzed to yield a methylene moiety .
- 1,4-Dithiane-2,5-diol serves as an ambidentate compound with both electrophilic and nucleophilic groups. This versatility makes it an efficient synthon in synthetic heterocycle procedures .
- It is also used in polyurethane biomaterials, photoresist formulations, and light-fast polyurethane compositions .
- It exhibits promising antagonistic activity against p53-Mdm2 interaction and serves as a zinc finger-targeted agent against retrovirus replication .
- Researchers have synthesized aliphatic random copolyesters using 1,4-dithiane-2,5-diol as a monomer. These copolyesters may have valuable biological properties for biomedical materials .
Synthetic Building Blocks
Synthon for Heterocycle Synthesis
Optical Materials and Coatings
Biodegradable and Environment-Friendly Properties
Biomedical Applications
Sulfur-Containing Compounds
Future Directions
Mechanism of Action
Target of Action
The primary target of cis-1,2-Dithiane-4,5-diol is the 6,7-dimethyl-8-ribityllumazine synthase . This enzyme plays a crucial role in the biosynthesis of riboflavin .
Mode of Action
cis-1,2-Dithiane-4,5-diol interacts with its target by catalyzing the formation of 6,7-dimethyl-8-ribityllumazine . This is achieved through the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate . This interaction results in changes that are pivotal in the biosynthesis of riboflavin .
Biochemical Pathways
The compound affects the riboflavin biosynthesis pathway . The downstream effects of this interaction include the production of riboflavin, which is an essential nutrient for many organisms .
Pharmacokinetics
It is known that the compound is a small molecule , which could potentially influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of cis-1,2-Dithiane-4,5-diol’s action primarily involve the production of riboflavin . Riboflavin, also known as vitamin B2, is crucial for energy production, cellular function, fat metabolism, and the protection of cells from damage .
properties
IUPAC Name |
(4R,5S)-dithiane-4,5-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2/t3-,4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGMOWHXEQDBBV-ZXZARUISSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CSS1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CSS1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1,2-Dithiane-4,5-diol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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